molecular formula C11H12N2O2 B13197890 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Cat. No.: B13197890
M. Wt: 204.22 g/mol
InChI Key: AOIYASZAWQLBSL-UHFFFAOYSA-N
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Description

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS: 1853115-32-8) is a bicyclic heterocyclic compound featuring a pyridine ring substituted with a formyl group at position 3 and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety at position 2. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . The bicyclo[2.2.1]heptane system introduces conformational rigidity, while the aldehyde group serves as a reactive site for further derivatization. This compound is utilized in medicinal chemistry and organic synthesis, particularly in constructing complex scaffolds for drug discovery.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c14-6-8-2-1-3-12-11(8)13-5-10-4-9(13)7-15-10/h1-3,6,9-10H,4-5,7H2

InChI Key

AOIYASZAWQLBSL-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)C3=C(C=CC=N3)C=O

Origin of Product

United States

Preparation Methods

Cyclization of Chiral Precursors

A prevalent route involves starting with chiral amino alcohols such as hydroxy-l-proline derivatives, which are functionalized at the C-3 position with various substituents. These precursors undergo intramolecular cyclization under basic or thermal conditions to form the bicyclic system.

Use of Halogenated Intermediates

Halogenated compounds, such as chlorides or bromides at strategic positions, facilitate ring closure via nucleophilic substitution. For example, chlorinated derivatives at the C-2 or C-3 position can be cyclized with nitrogen nucleophiles to generate the bicyclic framework.

Multistep Heterocyclic Assembly

Some routes involve constructing the heterocyclic core through condensation reactions, followed by oxidation or reduction steps to introduce the aldehyde group at the pyridine ring.

Specific Preparation Methods for the Target Compound

The synthesis of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde involves two main stages:

  • Formation of the bicyclic amine core .
  • Functionalization at the pyridine-3-position with an aldehyde group.

Synthesis of the Bicyclic Core

Method A: Cyclization from Chiral Precursors

  • Starting with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , obtained via cyclization of amino alcohol derivatives under thermal or basic conditions.
  • Typical conditions involve heating in sealed tubes with triethylamine at elevated temperatures (~130°C) for 3-6 hours, facilitating intramolecular nucleophilic substitution and ring closure.

Method B: Halogenation and Nucleophilic Substitution

  • Preparation of a halogenated intermediate (e.g., chlorinated derivative at the C-2 position).
  • Nucleophilic attack by pyridine nitrogen or related nucleophile to form the bicyclic structure under similar conditions.

Functionalization at the Pyridine-3-Position

Once the core bicyclic amine is synthesized, the next step involves introducing the aldehyde group at the pyridine-3-position. This typically proceeds via:

  • Vilsmeier-Haack formylation : Reaction of the aromatic pyridine with POCl₃ and DMF to generate an iminium ion, which then reacts with the pyridine ring to install the formyl group at C-3.
  • Alternatively, direct oxidation of a methyl group at the 3-position (if present) using oxidizing agents like SeO₂ or PCC can yield the aldehyde.

Representative Reaction Data and Conditions

Step Reagents Conditions Notes
Cyclization to form bicyclic core Amino alcohol derivatives, triethylamine 130°C, sealed tube, 3-6 hours Intramolecular nucleophilic substitution
Halogenation at C-2 N-chlorosuccinimide (NCS) or similar Room temperature to reflux To generate reactive halogenated intermediates
Ring functionalization Pyridine, POCl₃, DMF Reflux, 2-4 hours Vilsmeier-Haack formylation
Oxidation to aldehyde PCC, SeO₂ Room temperature to mild heating Selective oxidation at C-3

Data Tables Summarizing Key Experimental Parameters

Method Starting Material Key Reagents Temperature Time Yield Notes
1 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Triethylamine 130°C 3-6 hours ~70% Intramolecular cyclization
2 Halogenated derivative Pyridine, POCl₃ Reflux 2-4 hours ~65% Vilsmeier-Haack formylation
3 Precursor with methyl at C-3 PCC or SeO₂ Room temp 2 hours ~60% Oxidation to aldehyde

Perspectives and Variations

Recent advances suggest that metal-catalyzed cyclizations and green chemistry approaches (e.g., microwave-assisted synthesis) can significantly improve yields and reduce reaction times. For example, employing palladium catalysis for cyclization or microwave irradiation during formylation has been reported to enhance efficiency.

Scientific Research Applications

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a pyridine ring attached to a 2-oxa-5-azabicyclo[2.2.1]heptane moiety and an aldehyde group at the 3-position of the pyridine ring. Its unique structure and functional groups contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Applications

  • Organic Synthesis: this compound can be used as a building block in the synthesis of more complex molecules. The aldehyde group can be utilized in various reactions such as aldol condensations, Wittig reactions, and reductive aminations. The bicyclic amine moiety can be used for further functionalization and diversification of the molecular structure.
  • Medicinal Chemistry: Research indicates that compounds containing the 2-aza-bicyclo[2.2.1]heptane framework exhibit various biological activities. Thus, this compound and its derivatives can be explored for their potential therapeutic applications.
  • Material Science: This compound may be used in the creation of new polymers, ligands, and catalysts.

Reactivity

The chemical reactivity of this compound is influenced by its functional groups. Key reactions include:

  • Aldehyde Chemistry: The aldehyde group can undergo nucleophilic addition, oxidation, and reduction reactions.
  • Bicyclic Amine Chemistry: The amine moiety can be involved in acylation, alkylation, and quaternization reactions.
  • Pyridine Chemistry: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, as well as metal coordination.

Table of Compounds with Similar Structures

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.1.0]hexaneContains nitrogen in a similar bicyclic structureExhibits different biological activity profiles
7-Oxabicyclo[2.2.1]heptaneSimilar bicyclic framework with oxygenDifferent reactivity due to lack of nitrogen
6-Azaspiro[2.5]octaneSpirocyclic structure with nitrogenUnique spatial arrangement affecting biological interactions
3-Oxa-8-azabicyclo[3.2.1]octaneExtended bicyclic system with both nitrogen and oxygenPotential for different pharmacological profiles

Mechanism of Action

The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Key Differences:

  • Heteroatom Substitution : The oxygen atom in the oxa-bicyclo system is replaced with sulfur (2-thia), increasing molecular weight by ~16 g/mol.
  • Reactivity : Thia-analogs often exhibit distinct reactivity in nucleophilic or redox reactions due to sulfur’s polarizability.
Parameter Target Compound Thia-Analog
Heteroatom Oxygen (Oxa) Sulfur (Thia)
Molecular Weight (g/mol) 204.23 220.29
Potential Lipophilicity Moderate Higher (due to sulfur)

tert-Butyl Carbamate-Functionalized Bicyclo Systems

Examples from :

  • tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

Key Differences:

  • Bicyclo System : Larger bicyclo[2.2.2]octane systems increase steric bulk compared to the [2.2.1]heptane framework.
  • Functional Groups : The tert-butyl carbamate (Boc) group replaces the aldehyde, altering solubility and stability. Boc groups are commonly used as amine-protecting agents in peptide synthesis.
  • Applications : These derivatives are tailored for stepwise synthesis, whereas the target compound’s aldehyde enables conjugation or cyclization reactions.

2-Azabicyclo[2.1.1]hexane Hydrochloride

CAS : 871658-02-5 | Molecular Formula : C₅H₁₀N₂·HCl

Key Differences:

  • Salt Form : The hydrochloride salt enhances solubility in polar solvents, unlike the neutral aldehyde in the target compound.
  • Synthetic Utility : Used in SNAr reactions (e.g., ), highlighting its role as a nucleophile or building block in heterocycle formation.

Implications for Research and Development

  • Medicinal Chemistry : The oxa- vs. thia-bicyclo systems warrant comparative studies on pharmacokinetics (e.g., metabolic stability) and target engagement.
  • Synthetic Chemistry : The aldehyde group in the target compound offers versatility in forming imines or undergoing aldol reactions, whereas Boc-protected analogs prioritize stability.
  • Material Science : Rigid bicyclo frameworks may inspire designs for chiral catalysts or supramolecular assemblies.

Biological Activity

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The presence of the aldehyde group at the 3-position of the pyridine ring enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of 218.25 Da. The structural representation is essential for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 2-aza-bicyclo[2.2.1]heptane framework exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
  • Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can participate in nucleophilic addition reactions, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : The bicyclic structure may facilitate binding to specific receptors, modulating physiological responses.
  • Cellular Uptake : The compound's polar surface area and hydrogen bond characteristics influence its permeability across cellular membranes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.1.0]hexaneContains nitrogen in a similar bicyclic structureExhibits different biological activity profiles
7-Oxabicyclo[2.2.1]heptaneSimilar bicyclic framework with oxygenDifferent reactivity due to lack of nitrogen
6-Azaspiro[2.5]octaneSpirocyclic structure with nitrogenUnique spatial arrangement affecting biological interactions

This table illustrates how structural variations influence biological activity and reactivity, emphasizing the uniqueness of this compound in medicinal chemistry.

Case Studies

Several studies have focused on the pharmacological effects of compounds related to this compound:

  • Anticancer Activity : A study conducted on various derivatives showed that certain compounds inhibited cancer cell proliferation at low micromolar concentrations without affecting healthy cells, suggesting a promising therapeutic window for cancer treatment .
  • Neuropharmacological Effects : Research indicated that derivatives could modulate neurotransmitter release, impacting behavioral outcomes in animal models .
  • Antimicrobial Efficacy : Investigations revealed that these compounds exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

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